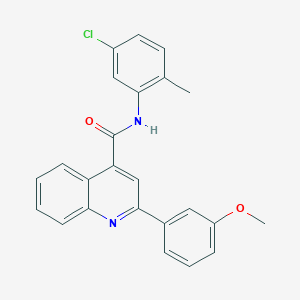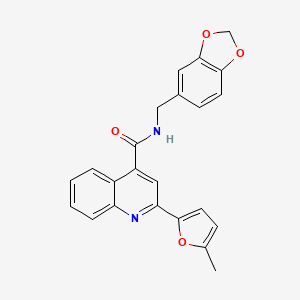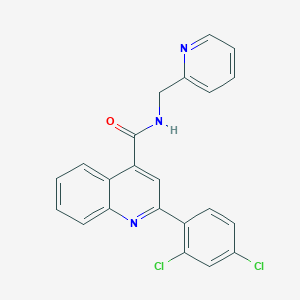
N-(5-chloro-2-methylphenyl)-2-(3-methoxyphenyl)-4-quinolinecarboxamide
Vue d'ensemble
Description
N-(5-chloro-2-methylphenyl)-2-(3-methoxyphenyl)-4-quinolinecarboxamide, also known as CQMA, is a synthetic compound that belongs to the class of quinoline-based drugs. It has been studied for its potential use in treating various diseases, including cancer, inflammation, and infectious diseases.
Mécanisme D'action
The mechanism of action of N-(5-chloro-2-methylphenyl)-2-(3-methoxyphenyl)-4-quinolinecarboxamide in cancer cells involves the inhibition of the Akt/mTOR signaling pathway. This pathway is involved in cell growth, proliferation, and survival. N-(5-chloro-2-methylphenyl)-2-(3-methoxyphenyl)-4-quinolinecarboxamide inhibits this pathway by suppressing the phosphorylation of Akt and mTOR. In addition, N-(5-chloro-2-methylphenyl)-2-(3-methoxyphenyl)-4-quinolinecarboxamide has been shown to induce the expression of tumor suppressor genes, such as p53 and p21, in cancer cells.
Biochemical and Physiological Effects
N-(5-chloro-2-methylphenyl)-2-(3-methoxyphenyl)-4-quinolinecarboxamide has been shown to have anti-inflammatory effects in vitro and in vivo. In animal models of inflammation, N-(5-chloro-2-methylphenyl)-2-(3-methoxyphenyl)-4-quinolinecarboxamide has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. N-(5-chloro-2-methylphenyl)-2-(3-methoxyphenyl)-4-quinolinecarboxamide has also been shown to decrease the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(5-chloro-2-methylphenyl)-2-(3-methoxyphenyl)-4-quinolinecarboxamide in lab experiments is its high potency and selectivity towards cancer cells. N-(5-chloro-2-methylphenyl)-2-(3-methoxyphenyl)-4-quinolinecarboxamide has been found to be more potent than other quinoline-based drugs, such as hydroxychloroquine and chloroquine, in inhibiting the growth of cancer cells. However, one limitation of using N-(5-chloro-2-methylphenyl)-2-(3-methoxyphenyl)-4-quinolinecarboxamide is its poor solubility in water, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
Future studies on N-(5-chloro-2-methylphenyl)-2-(3-methoxyphenyl)-4-quinolinecarboxamide could focus on its potential use in combination therapy with other anti-cancer drugs. The synergistic effects of N-(5-chloro-2-methylphenyl)-2-(3-methoxyphenyl)-4-quinolinecarboxamide with other drugs could enhance its anti-cancer activity and reduce the risk of drug resistance. In addition, future studies could investigate the use of N-(5-chloro-2-methylphenyl)-2-(3-methoxyphenyl)-4-quinolinecarboxamide in other diseases, such as infectious diseases and autoimmune diseases. The anti-inflammatory effects of N-(5-chloro-2-methylphenyl)-2-(3-methoxyphenyl)-4-quinolinecarboxamide could be useful in treating these diseases. Finally, future studies could focus on improving the pharmacokinetics and bioavailability of N-(5-chloro-2-methylphenyl)-2-(3-methoxyphenyl)-4-quinolinecarboxamide, such as developing more soluble analogs of N-(5-chloro-2-methylphenyl)-2-(3-methoxyphenyl)-4-quinolinecarboxamide.
Applications De Recherche Scientifique
N-(5-chloro-2-methylphenyl)-2-(3-methoxyphenyl)-4-quinolinecarboxamide has been extensively studied for its potential use in treating cancer. In vitro studies have shown that N-(5-chloro-2-methylphenyl)-2-(3-methoxyphenyl)-4-quinolinecarboxamide inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. N-(5-chloro-2-methylphenyl)-2-(3-methoxyphenyl)-4-quinolinecarboxamide has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-(5-chloro-2-methylphenyl)-2-(3-methoxyphenyl)-4-quinolinecarboxamide has been shown to inhibit the migration and invasion of cancer cells.
Propriétés
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-(3-methoxyphenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O2/c1-15-10-11-17(25)13-22(15)27-24(28)20-14-23(16-6-5-7-18(12-16)29-2)26-21-9-4-3-8-19(20)21/h3-14H,1-2H3,(H,27,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSEJJCUBGKFFHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methylphenyl)-2-(3-methoxyphenyl)quinoline-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-N-(2-fluorophenyl)benzenesulfonamide](/img/structure/B3435314.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(4-fluorophenyl)benzenesulfonamide](/img/structure/B3435330.png)
![1-(2-ethoxyphenyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B3435335.png)
![N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-3-pyridinylglycinamide](/img/structure/B3435354.png)
![2-({5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B3435356.png)
![ethyl 5-acetyl-4-methyl-2-{[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B3435358.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(3-chloro-2-methylphenyl)benzenesulfonamide](/img/structure/B3435360.png)
![ethyl 2-{[3-(1,5-dimethyl-1H-pyrazol-4-yl)acryloyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3435364.png)
![3-(4-bromophenyl)-N-[2-(3-chlorophenyl)ethyl]acrylamide](/img/structure/B3435385.png)
![N-[4-(aminosulfonyl)phenyl]-2-(3,4-dimethylphenyl)-4-quinolinecarboxamide](/img/structure/B3435397.png)
![2-tert-butyl 4-ethyl 3-methyl-5-[(5-methyl-2-furoyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B3435403.png)


![methyl 2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B3435418.png)